dimethyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate
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Overview
Description
Dimethyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate is a complex organic compound with a unique structure that includes a thiazolidine ring, a tetrahydrofuran moiety, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the tetrahydrofuran moiety and the benzene ring. Common reagents used in these reactions include thionyl chloride, dimethyl sulfate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of dimethyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used in diabetes treatment.
Tetrahydrofuran derivatives: Compounds containing tetrahydrofuran moieties, like certain antiviral agents.
Benzene derivatives: Various benzene ring-containing compounds with diverse applications in chemistry and medicine.
Uniqueness
Dimethyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate is unique due to its combination of structural features, which confer specific reactivity and potential applications not found in other compounds. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H20N2O6S2 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
dimethyl 2-[[4-hydroxy-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H20N2O6S2/c1-25-17(23)11-5-6-13(18(24)26-2)14(8-11)20-9-15-16(22)21(19(28)29-15)10-12-4-3-7-27-12/h5-6,8-9,12,22H,3-4,7,10H2,1-2H3 |
InChI Key |
UNFNBVWZWKTMPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=CC2=C(N(C(=S)S2)CC3CCCO3)O |
Origin of Product |
United States |
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